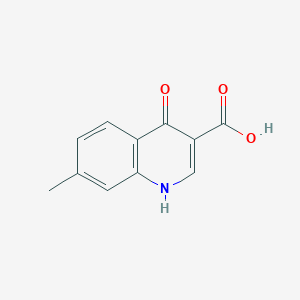

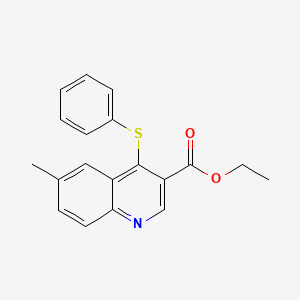

![molecular formula C20H19N3O3 B3010759 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide CAS No. 1903386-34-4](/img/structure/B3010759.png)

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Serotonin Receptor Antagonism

Compounds structurally related to the given chemical, specifically those with intricate heterocyclic systems, have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. These studies have revealed significant insights into the structure-activity relationship (SAR) essential for the development of potent antagonists, which are crucial for managing conditions like nausea and vomiting, particularly those induced by chemotherapy. The exploration of heteroaromatic rings such as indole and its derivatives has highlighted the potential of these frameworks in enhancing 5-HT3 receptor antagonistic activity (Harada et al., 1995).

Novel Synthetic Routes and Biological Activities

The synthetic versatility of compounds bearing the indolizine moiety or related heterocyclic structures has been a focal point of research, providing novel synthetic routes and evaluating their biological activities. For instance, the development of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates has demonstrated the potential of these compounds in forming new chemical entities with possible pharmacological applications (Cucek & Verček, 2008).

Photoluminescence Properties

The study of photoluminescent materials, including those related to the indolizine core, has uncovered unique optical properties such as reversible pH-dependent fluorescence. These findings offer promising implications for the development of sensors and materials science applications, emphasizing the structural significance of the indolizine nucleus and its derivatives (Outlaw et al., 2016).

Potential Applications to Tropical Diseases

The synthesis of isoxazoline indolizine amide compounds for potential application to tropical diseases illustrates the therapeutic possibilities of indolizine derivatives. These compounds have been designed with the indolizine core structure as a strategic intermediate, highlighting the role of such heterocyclic compounds in medicinal chemistry and drug development (Zhang et al., 2014).

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with its target, PARP1, by inhibiting its activity This inhibition disrupts the normal function of PARP1, which is crucial for DNA repair processes

Biochemical Pathways

The inhibition of PARP1 affects the DNA repair pathways. When PARP1 is inhibited, the single-strand DNA break repair processes are disrupted . This disruption can lead to the accumulation of DNA damage, which can induce cell death, particularly in cancer cells that have defects in other DNA repair pathways.

Result of Action

The result of the compound’s action is the disruption of DNA repair processes due to the inhibition of PARP1 . This disruption can lead to the accumulation of DNA damage, potentially inducing cell death in certain types of cells, such as cancer cells.

properties

IUPAC Name |

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]indolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-19-14-26-18-7-2-1-5-15(18)12-23(19)10-8-21-20(25)16-11-17-6-3-4-9-22(17)13-16/h1-7,9,11,13H,8,10,12,14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAWPIKPNXWDFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CN4C=CC=CC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

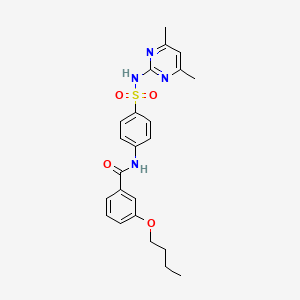

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)

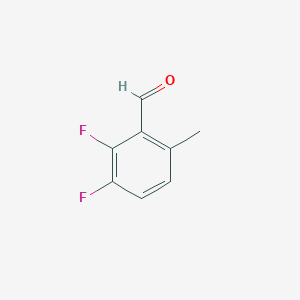

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)

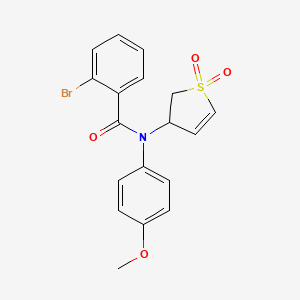

![[2-[2-(1,3-Benzodioxol-5-ylcarbamoyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3010686.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B3010690.png)

![Ethyl 1-[(3,3-dimethyl-2-oxo-4-phenylazetidin-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B3010692.png)